N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline
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Overview
Description
N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline: is an organic compound that belongs to the class of anilines It features a cyclopropylmethyl group attached to the nitrogen atom, and methoxy and methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline can be achieved through several methods. One common approach involves the reaction of 3-methoxy-4-methylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of safer solvents and reagents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Its derivatives are explored for their potential as analgesics, anti-inflammatory agents, and other therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its reactivity and stability make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance its binding affinity and selectivity towards these targets. The methoxy and methyl groups on the aromatic ring can influence its electronic properties and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
- N-(Cyclopropylmethyl)-3-methoxyaniline
- N-(Cyclopropylmethyl)-4-methylaniline
- N-(Cyclopropylmethyl)-3-methyl-4-methoxyaniline
Uniqueness: N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline is unique due to the specific arrangement of its functional groups. The presence of both methoxy and methyl groups on the aromatic ring, along with the cyclopropylmethyl group on the nitrogen atom, imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-methoxy-4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-6-11(7-12(9)14-2)13-8-10-4-5-10/h3,6-7,10,13H,4-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYOEIBFRPCWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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